molecular formula C9H6N2O2 B048679 2-Quinoxalinecarboxylic acid CAS No. 879-65-2

2-Quinoxalinecarboxylic acid

Cat. No.: B048679
CAS No.: 879-65-2
M. Wt: 174.16 g/mol
InChI Key: UPUZGXILYFKSGE-UHFFFAOYSA-N
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Description

. It is a naturally occurring steroid hormone produced in the adrenal cortex and is involved in various physiological processes.

Scientific Research Applications

Corticosterone has a wide range of scientific research applications:

Mechanism of Action

Target of Action

2-Quinoxalinecarboxylic acid, also known as quinoline-2-carboxylic acid , primarily targets the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . These are key components of the citric acid cycle, a crucial metabolic pathway in cells.

Mode of Action

The compound interacts with its targets by inhibiting their oxidation . This interaction can lead to changes in the metabolic processes within the cell, potentially disrupting energy production and other biochemical reactions.

Biochemical Pathways

By inhibiting the oxidation of key components in the citric acid cycle, this compound can affect this pathway and its downstream effects . The citric acid cycle is essential for the production of ATP, the main energy currency of the cell. Disruption of this cycle can therefore have significant effects on cellular metabolism.

Result of Action

Its ability to inhibit the oxidation of key components in the citric acid cycle suggests that it could disrupt cellular metabolism . This could potentially lead to a variety of effects, depending on the specific cell type and context.

Safety and Hazards

2-Quinoxalinecarboxylic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, serious eye irritation, and skin irritation .

Future Directions

The increasing incidence of multidrug-resistant TB highlights the urgent need for an intensified quest to discover innovative anti-TB medications . In this context, four new derivatives from the quinoxaline-2-carboxylic acid 1,4-dioxide class have been investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: Corticosterone can be synthesized through several chemical routes. One common method involves the use of plant steroids such as diosgenin, ergosterol, and stigmasterol as starting materials. These compounds undergo a series of chemical reactions, including oxidation and reduction, to produce corticosterone .

Industrial Production Methods: Industrial production of corticosterone often involves the extraction of the hormone from animal adrenal glands, followed by purification processes. Advances in biotechnology have also enabled the production of corticosterone through microbial fermentation and enzymatic conversion of precursor steroids .

Chemical Reactions Analysis

Types of Reactions: Corticosterone undergoes various chemical reactions, including:

    Oxidation: Corticosterone can be oxidized to form 11-dehydrocorticosterone.

    Reduction: It can be reduced to form 11β-hydroxyprogesterone.

    Substitution: Corticosterone can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various organic reagents can be used depending on the desired substitution.

Major Products:

Comparison with Similar Compounds

Uniqueness: Corticosterone is unique in its dual role as both a glucocorticoid and a mineralocorticoid, making it essential for maintaining energy balance, immune function, and stress response. Its specific binding affinities and regulatory effects distinguish it from other similar steroids .

Properties

IUPAC Name

quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUZGXILYFKSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236688
Record name Quinoxaline-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-65-2
Record name Quinoxaline-2-carboxylic acid
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Record name 2-Quinoxalinecarboxylic acid
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Record name Quinoxaline-2-carboxylic acid
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Record name Quinoxaline-2-carboxylic acid
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Record name 2-QUINOXALINECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

Cells of various microorganisms were grown in the tubes containing 2.5 mL of the dextrose, nutrisoy flour medium as described in EXAMPLE I. Individual tubes were inoculated with spores or vegetative cells (about 1% v/v of spore or vegetative cell stock culture) of various microorganisms stored as frozen glycerol suspensions, and incubated at about 29° C. with agitation (210 rpm) on a rotary shaker. After about 48 hours, 0.05 mL of a 10 mg/mL solution of 2-methylquinoxaline in DMSO was added to each tube. After about 4 days incubation, the contents of each tube were extracted, and the individual extracts were analyzed by HPLC as described in EXAMPLE I. The yields of 2-quinoxalinecarboxylic acid were determined by HPLC and the results are summarized in TABLE 5.
Quantity
2.5 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of lithium hydroxide (20.0 mg, 0.84 mmol) in water (1 mL), ethyl quinoxaline-2-carboxylate (20.0 mg, 0.99 mmol) in methanol (3 mL) was added. The solution was left to stir at room temperature for 2 h. The solution was concentrated in vacuo. This cream solid residue was dissolved in water and made acidic with concentrated hydrochloric acid. The organic material was extracted into ethyl acetate. The organic layers were dried with anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield quinoxaline-2-carboxylic acid as a white solid.
Quantity
20 mg
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20 mg
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1 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.